3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O6S/c16-15(17,18)26-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLRXRXXNDXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound might interact with palladium catalysts or organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it might participate in oxidative addition and transmetalation processes. In these reactions, the compound could interact with a palladium catalyst and organoboron reagents, forming new bonds and resulting in the formation of new compounds.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are key processes in synthetic organic chemistry. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds.
Pharmacokinetics
One study suggests that similar compounds have reliable pharmacokinetic properties, indicating that this compound might also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
Suzuki–miyaura coupling reactions, in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions. This suggests that the compound might exhibit stable performance under a variety of environmental conditions.
Biological Activity
The compound 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 389.36 g/mol. The structure features several key functional groups, including:
- Trifluoromethoxy group : Known for enhancing lipophilicity and bioactivity.
- Sulfonyl moiety : Often associated with increased potency in drug design.
- Oxazolidine ring : A heterocyclic structure that contributes to the compound's stability and reactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.36 g/mol |
| Key Functional Groups | Trifluoromethoxy, Sulfonyl, Oxazolidine |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory effects : By modulating inflammatory pathways.
- Anticancer properties : Potentially through the inhibition of specific kinases or tumor growth factors.
Cytotoxicity Studies
Recent investigations have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited significant cytotoxicity against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
The IC50 values ranged from 8.5 µM to 15.1 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa | 8.9 - 15.1 | Cisplatin | 21.5 |
| MCF-7 | 12.7 - 25.6 | Cisplatin | 21.5 |
| A549 | Not reported | N/A | N/A |
Antibacterial Activity
In addition to anticancer properties, compounds related to this oxazolidine derivative have shown antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonyl-Piperidine Moieties
Compound 14d ():
- Structure : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea
- Key Features :
- Contains a 4-fluorophenylsulfonyl group instead of trifluoromethoxyphenyl.
- Urea functional group replaces oxazolidine-dione.
- Synthesis Yield : 55.2% .
- The urea moiety introduces hydrogen-bonding capacity, which is absent in the target compound’s oxazolidine-dione core.
Compound from :
- Structure : 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Key Features :
- Trifluoromethoxy group at the 2-position of the phenyl ring (vs. 4-position in the target compound).
- Pyridine ring replaces oxazolidine-dione.
- Molecular Weight : 436.8 g/mol .
- Comparison : The meta-substituted trifluoromethoxy group and pyridine heterocycle may confer distinct electronic properties and binding interactions compared to the target compound’s para-substituted aryl and oxazolidine-dione.
Compound from :
Analogs with Oxazolidine/Thiazolidine-Dione Cores
Compound from :
- Structure: 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Key Features: Oxazolidine-2,4-dione core identical to the target compound. Substituent: Methylthio-nicotinoyl group on piperidine.
- Molecular Weight : 335.4 g/mol .
- Comparison: The methylthio-nicotinoyl group introduces sulfur-based hydrophobicity and aromaticity, differing from the target’s sulfonyl-aryl group. This could affect pharmacokinetic properties like LogP and membrane permeability.
Compound from :
- Structure: 3-(Sulfonyl derivative)-5-(2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)ethylidene)thiazolidine-2,4-dione
- Key Features: Thiazolidine-2,4-dione core (sulfur analog of oxazolidine-dione). Extended quinoline-imidazole substituent.
- Synthesis : Uses NaH and sulfonyl chlorides under inert conditions .
Substituent Effects on Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, and what purification methods are critical for high yield?
- Methodology :
- Sulfonylation : React piperidine derivatives with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
- Oxazolidine-2,4-dione Formation : Couple the sulfonylated piperidine with oxazolidine-2,4-dione precursors using catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) followed by crystallization from methanol/water mixtures to achieve ≥98% purity .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodology :
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) for proton assignments (e.g., trifluoromethoxy singlet at δ 3.9–4.1 ppm) and ¹³C NMR for carbonyl (C=O) signals near 170 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₅H₁₄F₃NO₅S: 398.07) .
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to verify ≥98% purity .
Q. What safety protocols are essential for handling sulfonated piperidine derivatives like this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (CH₂Cl₂) and potential respiratory irritants (GHS H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?
- Methodology :
- Solvent Screening : Compare yields in polar aprotic solvents (e.g., DMF vs. CH₂Cl₂) to minimize hydrolysis of sulfonyl chloride .
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to reduce byproducts like sulfonic acids .
- Catalyst Optimization : Evaluate p-TsOH vs. Lewis acids (e.g., ZnCl₂) for oxazolidine ring closure efficiency .
- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratios, reaction time) impacting yield .
Q. What strategies are effective for assessing the compound’s biological activity, such as kinase inhibition or anti-inflammatory effects?
- Methodology :
- In Vitro Assays : Screen against soluble epoxide hydrolase (sEH) or cyclin-dependent kinases (CDKs) using fluorescence-based enzymatic assays (e.g., IC₅₀ determination) .
- Cell-Based Models : Test cytotoxicity in sepsis-induced acute lung injury (ALI) models using NF-κB inhibition as a biomarker .
- ADMET Profiling : Evaluate metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .
Q. How can researchers resolve contradictions in polymorphic form data for this compound?
- Methodology :
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic structures (e.g., chair vs. boat piperidine conformers) .
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting point variations (e.g., Form I: 180–182°C vs. Form II: 175–177°C) .
- Solubility Studies : Compare dissolution rates in simulated gastric fluid (SGF) to correlate polymorph stability with bioavailability .
Methodological Notes
- Synthetic Contradictions : reports Boc-deprotection using HCl, while uses milder acidic conditions; validate robustness via parallel trials .
- Biological Relevance : The trifluoromethoxy group enhances metabolic stability but may reduce solubility—balance via prodrug strategies (e.g., ester derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
